Cobinamide, isocyanide, dihydrogen phosphate (eater), inner salt, 3'-ester with 5,6-dimethyl-1-alpha-D-ribofuranosyl-1H-benzimidazole
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Overview
Description
vitamin B12 is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
A cobalt-containing coordination compound produced by intestinal micro-organisms and found also in soil and water. Higher plants do not concentrate vitamin B 12 from the soil and so are a poor source of the substance as compared with animal tissues. INTRINSIC FACTOR is important for the assimilation of vitamin B 12.
Scientific Research Applications
Enzyme Inhibition and Substrate Activity
- Enzyme Inhibition : Cobinamide derivatives, particularly those related to imidazole peptides, show potential as enzyme inhibitors. For example, compounds similar to 5-amino-1-β-D-ribofuranosylimidazole-4-carboxylic acid 5′-phosphate exhibit activity as substrates for enzymes like phosphoribosylaminoimidazole succinocarboxamide, indicating their potential in biochemical pathways (Shaw et al., 1979).
Chemical Synthesis and Modification
Synthesis of Phosphate Esters : Cobinamide derivatives are used in the synthesis of various chemical compounds, including phosphate esters and isocyanides. This is evident from studies involving the preparation of different chemical structures utilizing cobinamide-related compounds (Ho et al., 2009).
Nucleoside Synthesis : These derivatives are integral in the synthesis of protected nucleosides, such as 1-(2′-deoxy-β-D-ribofuranosyl)-1H-benzimidazole 3′-phosphate, demonstrating their role in nucleotide and nucleoside chemistry (Papageorgiou & Tamm, 1987).
Biochemical Studies and Applications
Coenzyme Specificity Studies : Cobinamide's relevance in biochemical research is highlighted by studies examining the coenzyme specificity of enzymes like N5-methyltetrahydrofolate-homocysteine methyltransferases. Differences in enzyme behavior across species suggest potential applications in understanding enzyme-coenzyme interactions (Beck & Thorndike, 1984).
Synthesis of Cobinamide Phosphate Analogs : The development of cobinamide phosphate analogs for potential enzyme trials, as seen in the synthesis of adenosylcobinamide 2-chlorophenyl phosphate, indicates the utility of these compounds in biological and enzymatic research (White & Finke, 2002).
Molecular Interaction Studies
- Analysis of Molecular Interactions : Cobinamide derivatives are used in studies investigating molecular interactions, such as those between N,N-dimethylformamide and ionic liquid mixed solvents. This research is crucial for understanding intermolecular forces and structural effects in various chemical environments (Attri et al., 2010).
Properties
CAS No. |
89138-85-2 |
---|---|
Molecular Formula |
C63H88CoN14O14P |
Molecular Weight |
1355.4 g/mol |
IUPAC Name |
cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;cyanide |
InChI |
InChI=1S/C62H90N13O14P.CN.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-2;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);;/q;-1;+3/p-2 |
InChI Key |
FDJOLVPMNUYSCM-UHFFFAOYSA-L |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC\4(C(C5C6(C(C(C(=N6)/C(=C\7/C(C(C(=N7)/C=C\8/C(C(C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] |
SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] |
boiling_point |
> 300 °C |
Color/Form |
Dark red crystals or an amorphous or crystalline red powder Dark-red crystals or red powde |
68-19-9 | |
physical_description |
Dark red odorless solid; Hygroscopic; [Merck Index] Dark red powder; [Sigma-Aldrich MSDS] |
shelf_life |
HYDRATED CRYSTALS ARE STABLE TO AIR, MAX STABILITY IN PH RANGE 4.5-5 Solutions of cyanocobalamin in water or 0.9% sodium chloride are stable and can be autoclaved for short periods of time (15-20 minutes) at 121 °C. Cyanocobalamin is light sensitive ... so protection from light is recommended. Exposure to light results in the organometallic bond being cleaved, with the extent of degradation generally incr with incr light intensity. Cyanocobalamin with ascorbic acid can be stored for 24 hours at room temperature protected from light without loss of activity. |
solubility |
Soluble in alcohol; insoluble in acetone, chloroform, ether. In water, 1,25X10+4 mg/l @ 25 °C |
Synonyms |
B 12, Vitamin B12, Vitamin Cobalamin Cobalamins Cyanocobalamin Eritron Vitamin B 12 Vitamin B12 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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